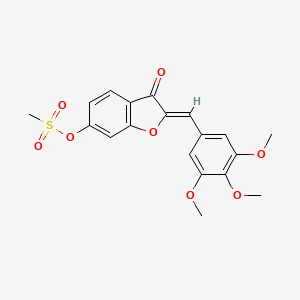

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C19H18O8S and its molecular weight is 406.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a vital role in the initiation of apoptotic cell death and is considered a promising target for therapeutic intervention in a variety of diseases.

Mode of Action

The compound interacts with its target, Caspase-3, by inhibiting its activity This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby reducing cell death

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting Caspase-3 . This inhibition disrupts the normal progression of apoptosis, leading to a decrease in cell death. The downstream effects of this disruption can vary depending on the specific cellular context, but generally result in increased cell survival.

Result of Action

By inhibiting Caspase-3 and disrupting the apoptosis pathway, the compound can decrease cell death . This effect has potential implications for diseases characterized by excessive apoptosis, such as certain neurodegenerative diseases and ischemic injuries.

Actividad Biológica

The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule with potential biological activity. Its structure includes a benzofuran moiety and a trimethoxybenzylidene group, which are known to exhibit various pharmacological effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C22H22O7

- Molecular Weight : 398.411 g/mol

- CAS Number : 859673-05-5

The biological activity of this compound is primarily attributed to its interaction with several key proteins and enzymes in the cell. Notable targets include:

| Target Protein | Function |

|---|---|

| Tubulin | Involved in cell division; disruption leads to mitotic arrest. |

| Heat Shock Protein 90 (Hsp90) | A chaperone protein; inhibition affects protein folding and stability. |

| Thioredoxin Reductase (TrxR) | Plays a role in redox homeostasis; inhibition can induce oxidative stress. |

| Histone Lysine-Specific Demethylase 1 (HLSD1) | Regulates gene expression through histone modification; inhibition affects transcriptional regulation. |

| Activin Receptor-Like Kinase 2 (ALK2) | Involved in cellular signaling pathways; modulation can affect growth and differentiation. |

| P-glycoprotein (P-gp) | A drug efflux transporter; inhibition may enhance drug accumulation in cells. |

Biochemical Pathways

The compound affects several biochemical pathways by inhibiting the aforementioned targets:

- Cell Division : By disrupting tubulin polymerization, it prevents the formation of the mitotic spindle necessary for cell division.

- Protein Folding : Inhibition of Hsp90 leads to misfolding and degradation of client proteins.

- Oxidative Stress Induction : By inhibiting TrxR, it increases reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature and ability to cross cellular membranes. The presence of the trimethoxyphenyl group is associated with diverse bioactivity effects, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Cancer Treatment : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through ROS generation and cell cycle arrest.

- Example Study: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells compared to controls.

-

Neuroprotection : The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.

- Example Study: In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Aplicaciones Científicas De Investigación

Research has identified several significant biological activities associated with this compound:

- Anticancer Activity : The compound inhibits tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis in cancer cells.

- Antioxidant Properties : By inhibiting thioredoxin reductase, it may enhance oxidative stress in cancer cells, contributing to its anticancer effects.

- Epigenetic Modulation : Inhibition of histone lysine-specific demethylase 1 can alter gene expression patterns beneficial for treating various diseases .

Pharmacokinetics

Compounds with similar trimethoxyphenyl groups typically demonstrate favorable absorption and distribution characteristics. The presence of multiple methoxy groups enhances lipophilicity, potentially improving bioavailability. However, specific pharmacokinetic data for this compound is limited and requires further investigation.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Effects Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.

- Mechanistic Insights : Research published in Biochemical Pharmacology revealed that the compound induces apoptosis through the activation of caspases when targeting tubulin and Hsp90.

Propiedades

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8S/c1-23-16-8-11(9-17(24-2)19(16)25-3)7-15-18(20)13-6-5-12(10-14(13)26-15)27-28(4,21)22/h5-10H,1-4H3/b15-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABYQZWZGDIQKQ-CHHVJCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.